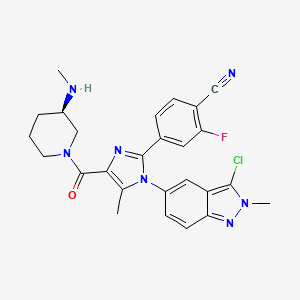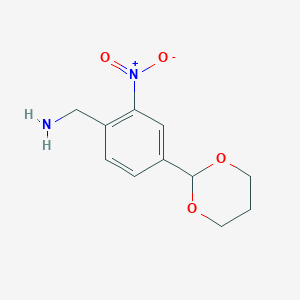
5-(4-(Hydroxymethyl)phenyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of a picolinonitrile core substituted with a hydroxymethyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and picolinonitrile.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromobenzyl alcohol with picolinonitrile in the presence of a palladium catalyst and a base. This reaction forms the carbon-carbon bond between the phenyl and picolinonitrile moieties.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 5-(4-carboxyphenyl)picolinonitrile or 5-(4-formylphenyl)picolinonitrile.
Reduction: Reduction of the nitrile group can produce 5-(4-(hydroxymethyl)phenyl)picolinamide or 5-(4-(hydroxymethyl)phenyl)picolinamine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-(Hydroxymethyl)phenyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new drugs or as a probe in biochemical studies.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile depends on its specific application
Molecular Targets: The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Pathways: The compound can participate in pathways involving nucleophilic or electrophilic reactions, depending on the functional groups present and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methylphenyl)picolinonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-(4-Hydroxyphenyl)picolinonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
5-(4-Methoxyphenyl)picolinonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-13-6-5-12(8-15-13)11-3-1-10(9-16)2-4-11/h1-6,8,16H,9H2 |
InChI-Schlüssel |
UBTSFPGSLFPEFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)

![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)

![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)


